2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-tert-butylphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-16(2,3)12-7-4-6-11(10-12)15-18-14-13(19-15)8-5-9-17-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZPDIACQCPQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628116 | |
| Record name | 2-(3-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60772-66-9 | |
| Record name | 2-(3-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminopyridine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the oxazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings .
Scientific Research Applications
2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The tert-butyl group significantly increases hydrophobicity (logP) compared to smaller substituents like chloro or methoxy. For instance:
- 2-(3-Chlorophenyl) derivative : logP ≈ 2.8 (calculated).
- 2-(3-(tert-Butyl)phenyl) derivative : logP ≈ 4.2 (estimated) .
Melting points vary with substituent bulk; tert-butyl derivatives (e.g., compound 26 in ) exhibit decomposition at 157°C, while smaller substituents like chloro or methoxy yield solids with higher decomposition points (e.g., 216°C for compound 7 hydrochloride) .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The tert-butyl group may enhance metabolic stability by resisting oxidative degradation compared to methoxy or methyl groups .
- Toxicity: Acidic anti-inflammatory agents often cause gastrointestinal irritation, but non-acidic oxazolo[4,5-b]pyridines (including tert-butyl derivatives) show reduced gastric toxicity in preclinical models .
Biological Activity
2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound notable for its fused oxazole and pyridine ring structure. With a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes the reaction of 3-tert-butylbenzaldehyde with 2-aminopyridine in the presence of an oxidizing agent, often under controlled temperature conditions using solvents like ethanol or acetonitrile for optimal yields.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
The compound has shown promising antimicrobial properties against several bacterial strains. Studies suggest that derivatives with specific substituents enhance activity significantly. For instance, the presence of halogen atoms in related compounds has been linked to improved binding affinity and antimicrobial efficacy .
2. Anticancer Properties
Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through multiple mechanisms, including the modulation of enzyme activity and receptor interactions. It has been observed to affect pathways such as NF-κB signaling, which is crucial in cancer progression .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It has been reported to diminish inflammatory responses in various cellular models by inhibiting transcription factors associated with oxidative stress and inflammation .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within biological systems. This includes binding to enzymes or receptors that modulate their activity, leading to therapeutic outcomes. The unique structural configuration with the tert-butyl group may influence its solubility and interaction profiles compared to other similar compounds.
Research Findings
Several studies have investigated the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a comparative study, derivatives of oxazolo[4,5-b]pyridines exhibited superior antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating lower MIC values than traditional antibiotics like streptomycin and fluconazole.
- Cancer Cell Proliferation : A study assessing the effect of this compound on breast cancer cell lines showed a dose-dependent reduction in cell viability, implicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-(tert-butyl)phenyl)oxazolo[4,5-b]pyridine?
- Methodological Answer : The compound is synthesized via acid-catalyzed, silica-supported one-pot benzoylation using 2-amino-3-hydroxypyridine and substituted benzoyl chlorides. Key steps include:
- Catalyst : HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions .
- Workup : Purification via column chromatography (ethyl acetate/hexane gradient) and recrystallization from acetonitrile .
- Alternative Route : Reaction of 2-amino-3-hydroxypyridine with triethyl orthoformate, yielding oxazolo[4,5-b]pyridine derivatives with ~97% efficiency .
Note: Substituent position (e.g., 3-tert-butyl) influences reaction regioselectivity, validated via DFT calculations .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.1–8.9 ppm) and oxazole/pyridine carbons (δ 150–160 ppm) .
- HRMS : Exact mass matching the molecular formula (e.g., C₁₆H₁₇N₂O for derivatives) .
- IR : Stretching vibrations for C=N (1650–1670 cm⁻¹) and C-O (1220–1250 cm⁻¹) .
Elemental analysis (C, H, N) ensures purity (>98%) .
Q. How is the antibacterial activity of this compound evaluated in vitro?
- Methodological Answer :
- Assay : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against E. coli and S. aureus .
- Key Data : MIC values range from 4–64 µg/mL, depending on substituents. For example:
| Derivative | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus |
|---|---|---|
| 169a | 16 | 32 |
| 169e | 8 | 16 |
Advanced Research Questions
Q. How do structural modifications influence the biological activity of oxazolo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂ at position 5) enhance antifungal activity (QSAR studies, r² = 0.85) .
- 3-tert-Butyl improves lipophilicity (logP ~3.2), enhancing membrane penetration .
- Ring System : Oxazolo[4,5-b]pyridine outperforms benzoxazole analogs in activity due to improved π-π stacking .
Q. What computational methods are employed to predict the binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311G++(d,p) basis sets analyze nucleophilicity (Nk descriptors) to predict regioselectivity during synthesis .
- Molecular Docking : AutoDock Vina simulates binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol) .
- ADMET Prediction : SwissADME evaluates drug-likeness (e.g., bioavailability score: 0.55) .
Q. How can researchers address contradictions in MIC data across different studies?
- Methodological Answer : Contradictions arise from:
- Bacterial Strains : Wild-type vs. resistant strains (e.g., E. coli K12 vs. R2–R4) .
- Assay Conditions : Variations in inoculum size (10⁵ vs. 10⁶ CFU/mL) or growth media (MHB vs. CAMHB) .
- Resolution : Normalize data using standard reference antibiotics (e.g., ciprofloxacin) and report MICs as geometric means .
Q. What mechanistic insights have been gained regarding the regioselectivity in its synthesis?
- Methodological Answer :
- Regioselectivity : Acid-catalyzed cyclization favors oxazole formation at position 4,5-b due to higher electron density at C-2 of pyridine (local nucleophilicity index: Nk = 0.78) .
- Solvent Effects : Polar solvents (e.g., methanol) stabilize transition states, reducing byproducts (e.g., <5% imidazole derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
